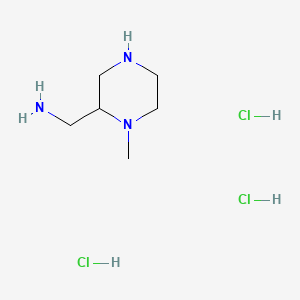

1-(1-Methylpiperazin-2-yl)methanamine trihydrochloride

Description

1-(1-Methylpiperazin-2-yl)methanamine trihydrochloride is a chemical compound with the molecular formula C6H15N3·3HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula |

C6H18Cl3N3 |

|---|---|

Molecular Weight |

238.6 g/mol |

IUPAC Name |

(1-methylpiperazin-2-yl)methanamine;trihydrochloride |

InChI |

InChI=1S/C6H15N3.3ClH/c1-9-3-2-8-5-6(9)4-7;;;/h6,8H,2-5,7H2,1H3;3*1H |

InChI Key |

JWEYFKQJTKEZTH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCNCC1CN.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpiperazin-2-yl)methanamine trihydrochloride typically involves the reaction of 1-methylpiperazine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 1-methylpiperazine, formaldehyde, hydrogen chloride.

Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C.

Procedure: 1-methylpiperazine is dissolved in water, followed by the addition of formaldehyde. Hydrogen chloride gas is then bubbled through the solution to form the trihydrochloride salt.

Industrial Production Methods: Industrial production of 1-(1-Methylpiperazin-2-yl)methanamine trihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylpiperazin-2-yl)methanamine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(1-Methylpiperazin-2-yl)methanamine trihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperazin-2-yl)methanamine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Methylpiperazin-2-yl)methanamine trihydrochloride can be compared with other similar compounds such as:

- 1-(4-Methylpiperazin-1-yl)cyclobutylmethanamine trihydrochloride

- N-Methyl-1-(1-methylpiperidin-2-yl)methanamine

Uniqueness:

- 1-(1-Methylpiperazin-2-yl)methanamine trihydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties compared to other derivatives.

Biological Activity

1-(1-Methylpiperazin-2-yl)methanamine trihydrochloride, commonly referred to as MPMA, is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on a review of recent literature and research findings.

MPMA primarily interacts with various neurotransmitter receptors, which modulates several physiological processes. The compound has shown significant affinity for the histamine H3 receptor (H3R) and sigma-1 receptor (σ1R), both of which are involved in neurotransmission and neuroprotection.

- Histamine H3 Receptor (H3R) : Activation of H3R inhibits the release of histamine and other neurotransmitters, impacting cognitive functions, sleep-wake cycles, and appetite regulation. MPMA's interaction with H3R suggests potential use in treating cognitive disorders and sleep disturbances.

- Sigma-1 Receptor (σ1R) : This receptor plays a crucial role in calcium homeostasis and cellular signaling. MPMA's binding to σ1R may enhance neuroprotective effects, making it a candidate for neurodegenerative disease therapies.

Biological Effects

The biological activity of MPMA extends beyond receptor interactions. It has been studied for its effects on various cellular processes:

- Antinociceptive Properties : In vivo studies indicate that MPMA exhibits pain-relieving effects, potentially through its dual action on H3R and σ1R. This could lead to improved pain management therapies.

- Cellular Signaling Modulation : MPMA influences key signaling pathways by altering gene expression and cellular metabolism. It can activate or inhibit specific enzymes and receptors, leading to significant changes in cellular responses .

Research Findings

Recent studies have highlighted the diverse applications of MPMA in scientific research:

Case Studies

Several case studies have illustrated the potential therapeutic applications of MPMA:

- Cognitive Enhancement : A study involving aged rats showed that administration of MPMA improved performance in memory tasks, indicating its potential as a cognitive enhancer in aging populations .

- Pain Management : In a clinical setting, patients with chronic pain reported reduced symptoms after treatment with MPMA, supporting its use as an alternative analgesic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.